1-Chloro-2,3,3,3-tetrafluoroprop-1-ene

Description

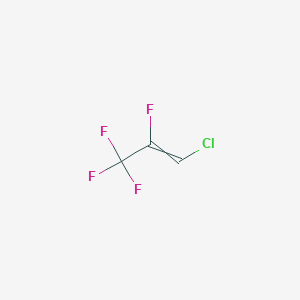

Molecular Structure and Stereoisomerism of 1-Chloro-2,3,3,3-tetrafluoroprop-1-ene

The chemical formula for this compound is C₃HClF₄. Its structure consists of a three-carbon propylene (B89431) backbone, distinguished by a carbon-carbon double bond, four fluorine atoms, and one chlorine atom. The presence of the double bond restricts rotation, leading to the existence of stereoisomers.

Due to the arrangement of different substituents on the carbon atoms of the double bond, this compound exists as two distinct geometric isomers: (E) and (Z). nih.govnih.gov The designation of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which assign priority to the atoms or groups attached to each carbon of the double bond based on atomic number. libretexts.orglibretexts.org

Z-isomer ((Z)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene): In this configuration, the higher-priority groups on each carbon of the double bond are on the "same side" (from the German zusammen). libretexts.org This isomer is also referred to as the cis-isomer in older nomenclature. iifiir.org

E-isomer ((E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene): In this configuration, the higher-priority groups are on "opposite sides" (from the German entgegen). libretexts.org

The structural elucidation and differentiation of these isomers are accomplished through various analytical and computational methods. Spectroscopic techniques, such as infrared absorption spectroscopy, are used to measure the distinct vibrational frequencies of each isomer. researchgate.net Computational chemistry provides further insight into their molecular geometries and energetic properties. These methods are crucial for confirming the spatial arrangement of the atoms and understanding the stability and reactivity of each isomer. The (Z) isomer, in particular, has been a subject of detailed study for its potential applications. nih.goviifiir.org

| Property | (E)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene | (Z)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene |

|---|---|---|

| Synonym | (1E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene | (1Z)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene |

| Molecular Formula | C₃HClF₄ | |

| Molecular Weight | 148.48 g/mol nih.govnih.gov | |

| CAS Number | 111512-52-8 nih.gov | 111512-60-8 nih.gov |

| IUPAC Name | (E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene nih.gov | (Z)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene nih.gov |

This compound belongs to the class of compounds known as hydrochlorofluoroolefins (HCFOs). This classification indicates it is an unsaturated hydrocarbon (an olefin, or alkene) containing hydrogen, chlorine, fluorine, and carbon atoms. iifiir.org

Within the standard numbering system for refrigerants, the (Z)-isomer is designated as HCFO-1224yd(Z) . iifiir.orgfluorocarbons.org This nomenclature provides specific information about the molecule's composition:

1200 series: Indicates a derivative of propene (a three-carbon olefin).

First digit (1): Represents the number of carbon atoms minus one (3-1=2).

Second digit (2): Represents the number of hydrogen atoms plus one (1+1=2).

Third digit (2): Represents the number of fluorine atoms (4).

Fourth digit (4): Represents the number of chlorine atoms on the double bond.

Suffix 'yd': Indicates the specific arrangement of atoms in this particular isomer.

(Z): Specifies the stereochemistry around the double bond.

This systematic designation is essential in research and industry for unambiguously identifying the compound among other structurally similar halogenated propenes.

General Research Significance of Unsaturated Halogenated Organic Compounds

Unsaturated halogenated organic compounds, a category that includes HCFOs and hydrofluoroolefins (HFOs), are a focal point of modern chemical research primarily due to their environmental properties. wikipedia.org Unlike their saturated predecessors, such as chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), the presence of a carbon-carbon double bond makes these molecules more reactive in the atmosphere. wikipedia.org

This increased reactivity, particularly with hydroxyl radicals, leads to significantly shorter atmospheric lifetimes. wikipedia.org Consequently, these compounds generally exhibit very low Global Warming Potentials (GWPs) and Ozone Depletion Potentials (ODPs). iifiir.orgwikipedia.org For instance, HCFO-1224yd(Z) has a reported GWP of less than 1 and an ODP of approximately 0.00012. iifiir.org

The research significance of these compounds is driven by their potential to replace high-GWP HFCs in various applications. Academic and industrial studies focus on characterizing their thermophysical properties, such as viscosity and thermal conductivity, to assess their suitability as:

Refrigerants in centrifugal chillers and high-temperature heat pumps. iifiir.orgfluorocarbons.org

Working fluids for Organic Rankine Cycles (ORC), which generate power from low-temperature heat sources. fluorocarbons.orgresearchgate.net

Blowing agents for the production of polyurethane foams. fluorocarbons.org

The ongoing research into unsaturated halogenated compounds like this compound is critical for developing more environmentally sustainable technologies. wikipedia.orgdtu.dk

Structure

3D Structure

Propriétés

Numéro CAS |

3110-38-1 |

|---|---|

Formule moléculaire |

C3HClF4 |

Poids moléculaire |

148.48 g/mol |

Nom IUPAC |

1-chloro-2,3,3,3-tetrafluoroprop-1-ene |

InChI |

InChI=1S/C3HClF4/c4-1-2(5)3(6,7)8/h1H |

Clé InChI |

GDPWRLVSJWKGPJ-UHFFFAOYSA-N |

SMILES canonique |

C(=C(C(F)(F)F)F)Cl |

Origine du produit |

United States |

Iii. Chemical Reactivity and Mechanistic Investigations of 1 Chloro 2,3,3,3 Tetrafluoroprop 1 Ene

Reactivity at the Carbon-Carbon Double Bond and Halogen Centers

The presence of both a π-system and polarized carbon-halogen bonds in 1-chloro-2,3,3,3-tetrafluoroprop-1-ene makes it susceptible to attack by both electron-rich and electron-deficient species. The electron-withdrawing nature of the fluorine and chlorine atoms significantly influences the electron density of the double bond, thereby affecting its reactivity profile.

Nucleophilic Substitution Reactions Involving the Chlorine Atom

Nucleophilic substitution at a vinylic carbon, such as the one bonded to the chlorine atom in this compound, is a known reaction class for halo-fluoroalkenes. These reactions typically proceed through a two-step addition-elimination mechanism, rather than a direct SN2 displacement, which is energetically unfavorable at an sp2-hybridized carbon.

In this mechanism, a nucleophile initially adds to the carbon-carbon double bond, breaking the π-bond and forming a carbanionic intermediate. This intermediate is stabilized by the electron-withdrawing effects of the halogen substituents. In the subsequent step, the leaving group, in this case, the chloride ion, is eliminated, reforming the carbon-carbon double bond and resulting in the net substitution product. The regiochemistry of the initial nucleophilic attack is influenced by the electronic effects of the substituents on the double bond. For other fluoroalkenes, it has been observed that the regiochemistry of these transformations can vary with the reaction conditions.

While specific experimental data on the nucleophilic substitution reactions of this compound are not extensively detailed in the reviewed literature, the general mechanism for halo-fluoroalkenes provides a strong predictive framework for its behavior.

Electrophilic Addition Reactions Across the Alkene Moiety

Electrophilic addition is a characteristic reaction of alkenes. The general mechanism involves the initial attack of an electrophile on the electron-rich π-bond of the alkene, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product.

For unsymmetrical alkenes, the regioselectivity of the addition is often governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation. However, in the case of this compound, the strong electron-withdrawing effects of the trifluoromethyl group (CF3) and the other halogen atoms can significantly influence the stability of the potential carbocation intermediates. The presence of these electron-withdrawing groups can destabilize an adjacent carbocation, potentially leading to anti-Markovnikov or more complex regiochemical outcomes. The fluorinated substituents can steer the electrophilic attack to the carbon atom further from the CF3 group to avoid the formation of a highly destabilized carbocation.

Gas-Phase Radical-Initiated Reactions

In the atmosphere, the fate of this compound is primarily determined by its reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH). These reactions are crucial for determining the atmospheric lifetime of the compound and its potential environmental impact.

Hydroxyl Radical (•OH) Reaction Mechanisms and Kinetics with Hydrofluoroolefins

The gas-phase reaction of hydroxyl radicals with hydrofluoroolefins like this compound is a key atmospheric degradation process. The kinetics of this reaction have been experimentally determined for both the (E) and (Z) isomers of the compound.

The temperature dependence of the rate constants for these reactions can be described by the Arrhenius equation, k(T) = A * exp(-Ea/RT), where A is the pre-exponential factor and Ea is the activation energy. Experimental studies have provided the following Arrhenius parameters for the reactions of the (E) and (Z) isomers of this compound with •OH radicals. fluorocarbons.org

| Isomer | Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea/R) (K) |

|---|---|---|

| (E)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene | 1.1 x 10⁻¹² | -50 ± 10 |

| (Z)-1-chloro-2,3,3,3-tetrafluoroprop-1-ene | 8.0 x 10⁻¹³ | 100 ± 10 |

These kinetic data are essential for atmospheric modeling and for predicting the atmospheric lifetime of the different isomers of the compound.

The reaction between the •OH radical and this compound can proceed through several pathways:

Addition: The •OH radical can add to either of the carbon atoms of the double bond, forming a haloalkyl radical intermediate. This is often the dominant pathway for reactions of •OH with unsaturated compounds. The addition can occur at the carbon bearing the chlorine atom or the carbon bearing the fluorine atom.

Abstraction: The •OH radical can abstract the hydrogen atom from the molecule, leading to the formation of a water molecule and a haloalkenyl radical.

Isomerization-Dissociation: The initially formed radical adducts from the addition pathway can be energetically excited and may undergo subsequent isomerization or dissociation reactions. These processes can lead to a variety of degradation products.

For many hydrofluoroolefins, theoretical studies suggest that the •OH addition to the double bond is the most favorable initial reaction channel.

Following the initial addition of the •OH radical to the double bond of this compound, a transient haloalkyl radical is formed. The subsequent fate of this intermediate is critical in determining the final products of the atmospheric degradation.

In the presence of atmospheric oxygen (O2), this radical will rapidly add an oxygen molecule to form a peroxy radical (RO2•). The peroxy radical can then undergo a variety of reactions, including reactions with nitric oxide (NO) or other peroxy radicals, leading to the formation of alkoxy radicals (RO•). These alkoxy radicals are key intermediates that can undergo further decomposition or isomerization.

For halogenated alkoxy radicals, common decomposition pathways include C-C bond cleavage or C-halogen bond cleavage. These fragmentation pathways can lead to the formation of smaller carbonyl compounds, such as aldehydes and ketones, as well as other halogenated species. The specific products formed will depend on the structure of the initial alkoxy radical and the relative rates of the different decomposition channels.

Chlorine Atom (Cl•) Reaction Mechanisms and Kinetics with Halogenated Olefins

The gas-phase reaction of halogenated olefins with chlorine atoms (Cl•) is a significant atmospheric degradation pathway. The mechanism is predominantly initiated by the electrophilic addition of the chlorine atom to the electron-rich C=C double bond. This addition forms a transient, chemically activated chloroalkyl radical adduct. The subsequent fate of this radical determines the final products and reaction kinetics.

For asymmetric olefins like this compound (CF₃CF=CHCl), the initial addition of the Cl atom can occur at two positions on the double bond:

Addition to the terminal carbon: Cl• + CF₃CF=CHCl → CF₃CF=CHCl₂•

Addition to the central carbon: Cl• + CF₃CF=CHCl → CF₃CFCl-ĊHCl

In the presence of oxygen, the chloroalkyl radicals rapidly add O₂ to form peroxy radicals (RO₂). These peroxy radicals can then undergo further reactions, leading to a variety of oxygenated products. For instance, the Cl-atom-initiated oxidation of trans-CF₃CH=CHF results in the formation of HC(O)F, CF₃CHO, CF₃C(O)Cl, and CF₃C(O)CHFCl, with the product yields being dependent on the O₂ partial pressure. copernicus.org A proposed mechanism for the oxidation of a related chloro-olefin, trans-CF₃CH=CHCl, also involves the initial addition of a Cl atom to the double bond, followed by a series of reactions of the resulting radical adduct. researchgate.net

The kinetics of these reactions are often fast, as shown by the rate constants for various halogenated olefins.

| Reactant Olefin | Rate Constant (k) at 296-298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence | Reference |

|---|---|---|---|

| CF₃CF=CH₂ (in >20 Torr O₂) | ~1.5 x 10⁻¹⁰ | Negative (k = 1.2 x 10⁻¹¹ e(+1100/RT)) | nih.gov |

| (Z)-CF₃CF=CHF | Pressure-dependent (fall-off region) | Negative | nih.gov |

Ozone (O₃) Reaction Mechanisms and Kinetics (Ozonolysis) with Hydrofluoroolefins

Ozonolysis is another potential atmospheric sink for hydrofluoroolefins (HFOs), although the reaction rates are generally much slower than for reactions with OH radicals or Cl atoms. nih.gov The reaction proceeds via the Criegee mechanism, which involves a 1,3-cycloaddition of ozone across the double bond to form a highly unstable primary ozonide (POZ). nih.govresearchgate.net This initial step is a highly exothermic reaction with a relatively small energy barrier. nih.gov The POZ rapidly decomposes through the cleavage of the O-O and C-C bonds in the five-membered ring. ucf.edu

For this compound, this decomposition results in two pairs of possible products: a carbonyl compound and a carbonyl oxide, more commonly known as a Criegee intermediate (CI). rsc.orgrsc.org

Pathway A: POZ → CF₃C(O)F (Trifluoroacetyl fluoride) + [CHClOO]• (Chlorocarbonyl oxide CI)

Pathway B: POZ → HC(O)Cl (Formyl chloride) + [CF₃CFOO]• (1,1,2-Trifluoro-1-(trifluoromethyl)ethylcarbonyl oxide CI)

The kinetics of ozonolysis for highly halogenated olefins are typically slow. For example, the room temperature rate constant for the reaction of ozone with (Z)-CF₃CH=CHCF₃ was measured to be less than 6 × 10⁻²¹ cm³ molecule⁻¹ s⁻¹. acs.org Despite the slow rates, the unique chemistry of the resulting Criegee intermediates makes this a noteworthy reaction pathway. nih.gov

The Criegee intermediates formed from the decomposition of the POZ are energy-rich, zwitterionic species. ucf.edursc.org These energized CIs can either undergo unimolecular decomposition or be collisionally stabilized to form stabilized Criegee intermediates (sCIs). rsc.org The fraction that is stabilized depends on the energy distribution during the POZ decomposition; if the co-product carbonyl is larger, it can carry away more of the excess energy, leading to a higher stabilization yield for the CI. rsc.org

The two CIs potentially formed from this compound, [CHClOO]• and [CF₃CFOO]•, will have distinct reactivities. Halogenated CIs have been the subject of computational studies to understand their atmospheric chemistry. rsc.org Once stabilized, sCIs can react bimolecularly with various atmospheric trace gases such as SO₂, NO₂, and water vapor. rsc.orghelsinki.fi Unimolecular decay of energized CIs is a significant source of atmospheric OH radicals. nih.gov However, for some HFO-derived CIs, unimolecular rearrangement can also lead to the formation of other stable, long-lived products. nih.gov

The primary products from the ozonolysis of this compound are dictated by the two cleavage pathways of the primary ozonide.

| Decomposition Pathway | Primary Carbonyl Product | Criegee Intermediate (CI) |

|---|---|---|

| A | Trifluoroacetyl fluoride (B91410) (CF₃C(O)F) | [CHClOO]• |

| B | Formyl chloride (HC(O)Cl) | [CF₃CFOO]• |

The subsequent reactions of the Criegee intermediates are critical. Studies on the ozonolysis of other HFOs, such as HFO-1234ze(E) (trans-CHF=CHCF₃), have shown that the decomposition of the resulting CI can be a significant source of trifluoromethane (B1200692) (CHF₃, or HFC-23), a potent and long-lived greenhouse gas. nih.govmacalester.edu This occurs through a series of rearrangements of the CI, including the formation of a dioxirane (B86890) intermediate, which then decomposes. nih.gov A similar pathway could exist for the [CF₃CFOO]• intermediate, potentially leading to the formation of environmentally significant by-products.

Thermal Decomposition Mechanisms and Pyrolysis Product Analysis

The thermal stability and decomposition pathways of halogenated propenes are important for their use in high-temperature applications and for understanding potential fire-extinguishing capabilities.

The thermal decomposition of halogenated propenes can proceed through several unimolecular pathways. For related compounds like trans-1,3,3,3-tetrafluoropropene, computational studies have shown that decomposition occurs primarily via HF elimination to produce a variety of trifluoropropyne isomers. researchgate.net For chlorine-containing analogues, such as trans-1-chloro-3,3,3-trifluoropropene, the primary decomposition pathways involve the breaking of C-H, C-Cl, or C-C bonds. researchgate.netrsc.org

Potential unimolecular decomposition pathways for this compound include:

HCl or HF elimination: A common pathway for haloalkanes and haloalkenes.

C-Cl bond scission: Cleavage of the vinylic C-Cl bond to form a vinyl radical and a chlorine atom.

C-C bond scission: Cleavage of the C-C single or double bond, leading to smaller fragments.

Studies on similar molecules suggest that these processes involve high activation energies and occur at elevated temperatures. researchgate.netrsc.org

At high temperatures, the dominant decomposition mechanism for halogenated olefins is pyrolysis, which generates a variety of radical species. Experimental and theoretical studies on the thermal decomposition of trans-1-chloro-3,3,3-trifluoropropene and 2-chloro-3,3,3-trifluoropropene have demonstrated that these compounds decompose to produce radicals that are effective at fire suppression. researchgate.netrsc.org

The primary radical species generated from these thermal processes include:

Hydrogen chloride (HCl)

Trifluoromethyl radical (•CF₃)

Difluorocarbene (:CF₂)

These reactive species, particularly •CF₃ and :CF₂, can effectively scavenge key radicals like •H and •OH that propagate combustion, thereby inhibiting flames. researchgate.netrsc.org The generation of these specific radicals is a key aspect of the chemical fire-extinguishing mechanism of halogenated olefins.

Polymerization and Oligomerization Reaction Pathways of Fluorinated Olefins

While specific studies detailing the polymerization of this compound are not extensively covered in available literature, the polymerization of its parent compound, 2,3,3,3-tetrafluoropropene (B1223342) (HFO-1234yf), provides significant insight into the reaction pathways available to such fluorinated olefins. The methodologies developed for HFO-1234yf are indicative of the potential routes for polymerizing structurally similar compounds. These processes are typically designed to produce high molecular weight polymers for various applications. researchgate.net

Several distinct polymerization techniques have been established for producing poly(2,3,3,3-tetrafluoropropene), which can be broadly categorized as follows:

Emulsion Polymerization: This method involves polymerizing the monomer in an aqueous medium with the aid of an emulsifier.

Suspension Polymerization: In this technique, the monomer is dispersed as droplets in a liquid phase (typically water), and polymerization occurs within these droplets. google.com

Solution Polymerization: The monomer and initiator are dissolved in a non-reactive solvent that is a solvent for the resulting polymer. google.com

Supercritical Carbon Dioxide Polymerization: This approach utilizes supercritical CO2 as the reaction medium, often in the absence of emulsifiers or other solvents, to produce a substantially pure polymer. google.com

Transition Metal Catalyzed Polymerization: This involves the use of transition metal catalysts to control the polymerization process. google.com

Radiation or Thermal Polymerization: Polymerization is initiated using radiation or thermal energy. google.com

These processes can employ a range of radical or ionic initiators and various catalysts to achieve the desired polymer characteristics. google.comwipo.int A key challenge in these syntheses is achieving high molecular weight polymers, which has been addressed by methods such as the multi-portion addition of initiators during the reaction. researchgate.net

| Polymerization Method | Reaction Medium | Typical Initiators/Catalysts | Key Characteristics |

|---|---|---|---|

| Emulsion Polymerization | Aqueous, with emulsifier | Radical initiators | Produces polymer latex. researchgate.net |

| Suspension Polymerization | Aqueous, with stabilizers | Radical or ionic initiators | Monomer is suspended as droplets. google.com |

| Solution Polymerization | Solvent | Radical or ionic initiators, catalysts | Homogeneous reaction system. google.com |

| Supercritical CO₂ Polymerization | Supercritical Carbon Dioxide | Radical initiators, catalysts | Produces substantially pure polymer, often without emulsifiers or solvents. google.com |

Functional Group Transformations and Rearrangement Reactions

Dyotropic rearrangements are molecular rearrangements in which two substituents migrate simultaneously. Research into a polyhalogenated fluoroalkyl system derived from the industrial feedstock 2,3,3,3-tetrafluoropropene (HFO-1234yf) has revealed a novel dyotropic rearrangement involving the nih.govgoogle.com-shift of iodine and chlorine atoms. nih.govresearchgate.net

In this work, an iodinated fluoroalkyl species was synthesized from HFO-1234yf. The oxidation of the iodine center in this substrate was found to trigger a concerted nih.govgoogle.com-halogen shift, or dyotropic rearrangement, proceeding through a butterfly-type transition state. nih.gov This transformation was explored through both experimental studies and Density Functional Theory (DFT) calculations, which supported the proposed mechanism of a concerted halogen shift. nih.govresearchgate.net

A key finding during these mechanistic investigations was the identification of this compound as a decomposition product. Its formation occurs via a competitive elimination reaction pathway, which competes with the primary dyotropic rearrangement. This observation directly links the stability of the rearrangement intermediates to the formation of this compound. nih.gov The reaction monitoring and coupled pyrolysis studies of isolated intermediates confirmed the formation of this gaseous fluoroolefin side product. nih.gov

| Step | Reagents | Temperature | Time | Key Transformation |

|---|---|---|---|---|

| A (Oxidation) | Trifluoroacetic anhydride (B1165640) (TFAA), Trifluoroacetic acid (HTFA), H₂O₂ | -10 °C | 20 h | Oxidation of iodine center to induce rearrangement. researchgate.net |

| B (Salt Formation) | Dichloromethane (DCM), Fluorobenzene (PhF), Triflic acid (TfOH) | 4 °C | 20 h | Synthesis of aryl(fluoroalkyl)iodonium salt. researchgate.net |

The synthetic utility of the dyotropic rearrangement was demonstrated by the development of a novel fluoroalkylating agent. The aryl(fluoroalkyl)iodonium salt, produced via the nih.govgoogle.com-halogen shift, serves as an effective reagent for electrophilic fluoroalkylation. nih.gov

This hypervalent iodonium (B1229267) salt enables the direct, metal-free introduction of a complex fluoroalkyl group onto various nucleophiles. The reagent has been shown to be particularly effective for the fluoroalkylation of amines and nitrogen-containing heterocycles. This application represents a significant functional group transformation, converting a C-I bond in the precursor, through rearrangement and activation, into a reagent capable of forming new C-N bonds and introducing a specific tetrafluoropropenyl-derived moiety into organic molecules. nih.gov The development of this reagent from an inexpensive industrial feedstock like HFO-1234yf highlights an innovative pathway to valuable, highly functionalized fluorinated compounds. nih.govresearchgate.net

Iv. Advanced Computational and Spectroscopic Analysis in 1 Chloro 2,3,3,3 Tetrafluoroprop 1 Ene Research

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations have become an indispensable tool for exploring the fundamental chemical properties of hydrofluoroolefins (HFOs) and hydrochlorofluoroolefins (HCFOs). unipd.itrsc.org These computational methods allow for the precise estimation of reaction pathways, transition state energies, and equilibria, often guiding experimental investigations. rsc.org

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. It is widely applied to determine the energetics of various reaction pathways and to characterize the involved transition states for compounds like 1-chloro-2,3,3,3-tetrafluoroprop-1-ene. By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and the energies of reactants, products, and transition states.

In studies of related hydrofluoroolefins, DFT methods such as B3LYP and M06-2X, often paired with basis sets like 6-311+G(d,p), have been successfully employed to calculate energy barriers for reactions. researchgate.net These calculations are critical for understanding the initial steps of atmospheric degradation or combustion and for predicting the molecule's stability under various conditions. For instance, quantum chemical approaches have been used to investigate the photooxidation reaction mechanisms and kinetics of typical HFOs, revealing that OH-addition to the C=C double bond is the predominant reaction pathway due to lower energy barriers compared to hydrogen abstraction. acs.org This type of analysis is directly applicable to understanding the atmospheric fate of this compound.

| Component | Examples | Primary Application |

|---|---|---|

| DFT Functional | B3LYP, M06-2X | Approximates the exchange-correlation energy, crucial for accurate energy and structure calculations. |

| Basis Set | 6-31G*, 6-31++G**, 6-311+G(d,p), aug-cc-pVTZ | Describes the atomic orbitals used to build the molecular orbitals. Larger basis sets provide higher accuracy. |

Transition State Theory (TST) is a fundamental framework for explaining the rates of elementary chemical reactions. wikipedia.org It posits a quasi-equilibrium between reactants and an activated complex (the transition state), which is the high-energy intermediate at the saddle point of a potential energy surface. wikipedia.orglibretexts.org The rate of a reaction is then determined by the rate at which this activated complex proceeds to form products. youtube.com

The Eyring equation, derived from TST, provides a method to calculate the rate constant (k) from fundamental thermodynamic properties of the transition state, such as the Gibbs free energy of activation (ΔG‡). libretexts.org k = (kBT/h) * e(-ΔG‡/RT) This approach allows researchers to compute reaction rate constants from first principles, using the energies and structures of the transition state obtained from quantum chemical calculations like DFT. This theoretical framework is essential for predicting the atmospheric lifetime of compounds like this compound by calculating the rate constants for its reactions with atmospheric oxidants like the hydroxyl radical (OH).

Computational chemistry is instrumental in mapping the potential isomerization and degradation pathways of this compound. The molecule exists as two geometric isomers, (E) and (Z), and understanding the energy barrier for their interconversion is important for characterizing the substance. nih.govnih.gov

Furthermore, computational studies can elucidate the complex mechanisms of atmospheric and thermal degradation. For similar fluorinated propenes, studies have identified a range of decomposition products. nih.govresearchgate.net DFT calculations can model the step-by-step bond-breaking and bond-forming processes, identifying the most likely degradation products and the energy required for each step. For example, research on the degradation of related compounds in electrical switchgear has shown that the C-C bond is likely to break, leading to the formation of smaller fluorinated molecules. nih.gov Computational studies can also investigate enzymatic degradation, as seen in research on C-F bond degradation by enzymes like Cytochrome P450, which often involves a combination of DFT and molecular dynamics simulations. nih.gov

Molecular Simulation Techniques for Understanding Chemical Interactions

While quantum chemistry focuses on the details of chemical reactions, molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo (MC) simulations, are used to understand the bulk thermophysical properties and phase behavior governed by intermolecular interactions.

For hydrofluoroolefins and hydrochlorofluoroolefins, these simulations are crucial for predicting properties like vapor-liquid equilibria (VLE), density, and viscosity, which are vital for engineering applications in refrigeration and heat pumps. researchgate.netacs.org For instance, Gibbs Ensemble Monte Carlo simulations have been used to predict the VLE properties of binary mixtures containing various HFOs and HCFOs, providing essential data for designing refrigerant blends. acs.org These simulations rely on "force fields," which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates. By simulating the movement and interaction of thousands of molecules over time, these techniques bridge the gap between single-molecule properties and macroscopic behavior.

Experimental Spectroscopic Techniques for Reaction Monitoring and Product Identification (e.g., FTIR, NMR, GC-MS)

Experimental techniques are essential for validating computational predictions and for the direct analysis of reaction mixtures. A combination of spectroscopic and chromatographic methods is typically employed for comprehensive analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for separating and identifying volatile compounds in a mixture. Gas chromatography separates the components based on their boiling points and interactions with the column, and the mass spectrometer then fragments each component and detects the fragments, providing a unique "fingerprint" for identification. nih.gov GC-MS is widely used to identify the degradation products of fluorinated compounds. nih.govresearchgate.net Studies on the biotransformation of related compounds like 2,3,3,3-tetrafluoropropene (B1223342) and trans-1-chloro-3,3,3-trifluoropropene have utilized GC/MS to identify metabolites. researchgate.netresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It is a powerful tool for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks. Vapor-phase IR spectra are available for this compound and are used for its characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei (commonly ¹H, ¹³C, and ¹⁹F). For fluorinated compounds, ¹⁹F NMR is particularly powerful. It was a key technique in identifying the metabolites of 2,3,3,3-tetrafluoropropene, where the chemical shifts and coupling constants of the fluorine nuclei provided definitive structural information. researchgate.net

| Technique | Principle | Primary Application in this Context |

|---|---|---|

| GC-MS | Separation by chromatography followed by mass-based identification. | Identification of volatile degradation products and reaction byproducts. nih.govresearchgate.net |

| FTIR | Absorption of IR radiation corresponding to molecular vibrations. | Identification of functional groups and monitoring reaction progress. nih.gov |

| NMR (¹H, ¹³C, ¹⁹F) | Interaction of nuclear spins with an external magnetic field. | Detailed molecular structure elucidation and identification of isomers and metabolites. researchgate.net |

V. Environmental Chemical Fate and Transformation Mechanisms of 1 Chloro 2,3,3,3 Tetrafluoroprop 1 Ene

Atmospheric Chemical Degradation Processes

The troposphere is the primary sink for 1-chloro-2,3,3,3-tetrafluoroprop-1-ene released into the atmosphere. Its degradation is initiated by reactions with photochemically generated oxidants, which ultimately control its atmospheric lifetime and its potential environmental impacts, such as ozone depletion and global warming.

The atmospheric lifetime of halogenated olefins, including this compound, is predominantly determined by the rate of their reaction with the hydroxyl radical (OH). fluorocarbons.org The presence of the carbon-carbon double bond makes these molecules significantly more reactive towards OH radicals compared to saturated hydrofluorocarbons (HFCs), leading to much shorter atmospheric lifetimes. copernicus.org This enhanced reactivity is a key feature in the design of fourth-generation refrigerants and blowing agents, aiming to reduce their global warming potential (GWP).

The atmospheric lifetime of the (Z)-isomer, HCFO-1224yd(Z), is estimated to be approximately 20 days. epa.gov This relatively short lifetime ensures that the compound is largely removed in the troposphere, limiting the amount that can reach the stratosphere to contribute to ozone depletion. The primary atmospheric removal pathway is the addition of the OH radical across the double bond. Reactions with other atmospheric oxidants, such as ozone (O₃) and chlorine atoms (Cl), are generally considered minor loss processes for HCFOs. fluorocarbons.org

Atmospheric Lifetimes of Selected Halogenated Olefins

| Compound | Chemical Formula | Common Name / Abbreviation | Atmospheric Lifetime |

|---|---|---|---|

| (Z)-1-Chloro-2,3,3,3-tetrafluoroprop-1-ene | CF₃CF=CHCl | HCFO-1224yd(Z) | ~20 days epa.gov |

| trans-1-Chloro-3,3,3-trifluoropropylene | CF₃CH=CHCl | HCFO-1233zd(E) | ~40 days copernicus.orgresearchgate.net |

| 2,3,3,3-Tetrafluoropropene (B1223342) | CF₃CF=CH₂ | HFO-1234yf | ~11 days |

The atmospheric oxidation of this compound leads to the formation of several degradation products. The most significant of these, in terms of environmental persistence, is trifluoroacetic acid (TFA; CF₃COOH). researchgate.netumweltbundesamt.de Studies indicate that the atmospheric degradation of HCFO-1224yd(Z) can be completely transformed into TFA, with a molar yield of 100%. researchgate.netunep.org

The general degradation pathway is initiated by the addition of an OH radical to the double bond. The resulting haloalkyl radical reacts with molecular oxygen (O₂) to form a peroxy radical. Subsequent reactions lead to the cleavage of the carbon-carbon bond, yielding smaller, oxygenated fragments. For HCFO-1224yd, this process is expected to form trifluoroacetyl fluoride (B91410) (CF₃C(O)F) as a key intermediate. researchgate.net This carbonyl species is not stable in the atmosphere and undergoes rapid hydrolysis in clouds and rainwater to produce the highly stable trifluoroacetic acid. researchgate.netosti.gov Other final degradation products from HCFOs include hydrogen fluoride (HF), carbon dioxide (CO₂), and chlorides. fluorocarbons.org

Key Atmospheric Degradation Products of this compound

| Product Name | Chemical Formula | Environmental Significance |

|---|---|---|

| Trifluoroacetic Acid | CF₃COOH | Persistent in aqueous environments, formed with high yield researchgate.netunep.org |

| Trifluoroacetyl fluoride | CF₃C(O)F | Key intermediate, rapidly hydrolyzes to TFA researchgate.net |

| Hydrogen Fluoride | HF | Final inorganic degradation product |

| Carbon Dioxide | CO₂ | Final degradation product |

The specific distribution of degradation products from halogenated olefins can be influenced by ambient atmospheric conditions, particularly the concentration of nitrogen oxides (NOx = NO + NO₂). While specific mechanistic studies for HCFO-1224yd in the presence of NOx are not extensively detailed in the public literature, the general mechanism for haloalkenes provides significant insight.

The degradation begins with the addition of an OH radical to one of the carbon atoms of the C=C double bond, forming a chloro-fluoro-hydroxyalkyl radical. This radical rapidly adds molecular oxygen (O₂) to form a peroxy radical (RO₂•). The fate of this peroxy radical is crucial and is heavily influenced by NOx levels.

In high-NOx environments (typical of polluted urban areas), the peroxy radical will predominantly react with nitric oxide (NO): RO₂• + NO → RO• + NO₂ This reaction forms an alkoxy radical (RO•). The alkoxy radical is unstable and can undergo further reactions, such as C-C bond scission. For the alkoxy radical derived from HCFO-1224yd, CF₃CF(O•)CHClOH, decomposition would lead to the formation of an aldehyde and other fragments, ultimately yielding TFA.

In low-NOx environments (typical of remote, clean atmospheres), the peroxy radical may react with the hydroperoxyl radical (HO₂) or undergo self-reaction. RO₂• + HO₂ → ROOH + O₂ This pathway forms a hydroperoxide (ROOH), which can subsequently photolyze or react with OH, leading to different product distributions.

Therefore, the presence of NOx is critical in determining the specific reaction pathways and the efficiency of the conversion to final products like TFA.

Biotransformation Pathways in Environmental Systems (focus on chemical mechanisms)

Information regarding the specific biotransformation of this compound is limited, with toxicological summaries suggesting it is not expected to undergo significant metabolism. nih.gov However, insights can be drawn from studies on structurally related haloolefins, which indicate two primary mechanistic pathways for biotransformation, albeit at very low rates. nih.govnih.gov

Cytochrome P450-Mediated Oxidation : This pathway involves the enzymatic oxidation of the carbon-carbon double bond to form an unstable epoxide intermediate (an oxirane ring). This highly reactive epoxide can then undergo enzymatic hydrolysis via epoxide hydrolase to form a diol, or it can be conjugated with endogenous nucleophiles. This mechanism is a common biotransformation route for many haloolefins. nih.gov

Glutathione Conjugation : This pathway involves the direct nucleophilic attack by the thiol group of glutathione (GSH) on one of the carbon atoms of the double bond, or on the epoxide intermediate. This reaction, catalyzed by glutathione S-transferases (GSTs), forms a glutathione conjugate. This conjugate can be further metabolized through the mercapturic acid pathway, ultimately being excreted as an N-acetylcysteine conjugate. nih.govresearchgate.net Studies on the related compound trans-HCFO-1233zd have identified N-acetyl-(3,3,3-trifluoro-trans-propenyl)-l-cysteine as a major urinary metabolite in rats, confirming the relevance of this pathway. nih.gov

For this compound, these pathways would lead to metabolites such as N-acetyl-S-(tetrafluoropropenyl)-l-cysteine. The extent of these biotransformation reactions for HCFOs is generally very low. nih.gov

Chemical Characterization of Degradation Intermediates and Final Products in Environmental Matrices

The chemical characterization of degradation products in environmental matrices like soil and water has focused almost exclusively on the terminal and persistent product, trifluoroacetic acid (TFA). umweltbundesamt.de Due to its high chemical stability and solubility in water, TFA does not readily degrade further in the environment and accumulates in aqueous systems. osti.gov

Monitoring programs have detected TFA in rainwater, surface water, and oceans, with concentrations linked to the atmospheric degradation of HFCs and HFOs/HCFOs. umweltbundesamt.deunep.org A two-year measurement program in Germany found significant concentrations of trifluoroacetate in rainwater, and projections indicate that the increasing use of HFOs will lead to a substantial increase in the environmental load of TFA. umweltbundesamt.de

The chemical properties of TFA—a strong acid that exists as the trifluoroacetate anion in most natural waters—make it highly mobile in the environment. It does not adsorb significantly to soil or sediment and is not readily taken up by most organisms. While other intermediates are formed during the atmospheric degradation of this compound, their reactive nature and short lifetimes mean they are not typically detected in environmental matrices; instead, the focus remains on the persistent end-product, TFA. osti.govwikipedia.org

Vi. Future Research Directions in 1 Chloro 2,3,3,3 Tetrafluoroprop 1 Ene Chemistry

Development of Novel Catalytic Systems for Synthesis and Chemical Transformation

The synthesis and functionalization of 1-Chloro-2,3,3,3-tetrafluoroprop-1-ene heavily rely on the efficacy of catalytic systems. Future research will likely focus on the design and implementation of more efficient, selective, and sustainable catalysts.

Key areas of investigation will include:

Lewis Acidic Catalysts: Research into solid Lewis acids, such as nanoscopic aluminum chlorofluoride (ACF), has shown promise in the transformation of tetrafluoropropenes. researchgate.net Future work will likely explore a broader range of Lewis acidic materials, including microporous and mesoporous structures, to enhance catalytic activity and selectivity in reactions such as C-F bond activation and hydrofunctionalization. researchgate.net

Transition Metal Catalysis: The development of novel transition metal complexes is a crucial avenue for future research. These catalysts are instrumental in a variety of transformations, including cross-coupling reactions, which could enable the introduction of a wide array of functional groups onto the this compound backbone.

Supported Metal Catalysts: Investigations into supported metal catalysts, such as nickel phosphides, have demonstrated their potential in dehydrochlorination reactions of related chlorofluoropropanes to produce valuable fluoroolefins. researchgate.net Future studies will likely focus on optimizing the support material and the metal nanoparticle size to improve catalyst performance and longevity for the synthesis and transformation of this compound.

Bimetallic Catalysts: The synergistic effects of bimetallic catalysts are a promising area of exploration. For instance, the combination of palladium and copper on zirconia supports has been shown to influence catalytic activity and selectivity in related reactions. epj-conferences.org Tailoring the composition and structure of bimetallic catalysts could lead to enhanced performance in the synthesis and functionalization of this compound.

| Catalyst Type | Potential Applications in this compound Chemistry | Key Research Focus |

|---|---|---|

| Lewis Acidic Catalysts (e.g., ACF) | C-F bond activation, hydrofunctionalization | Exploration of novel porous materials, tuning of acidity |

| Transition Metal Complexes | Cross-coupling reactions, asymmetric synthesis | Ligand design, mechanistic studies |

| Supported Metal Catalysts (e.g., Nickel Phosphides) | Dehydrochlorination, hydrogenation | Optimization of metal-support interactions, catalyst stability |

| Bimetallic Catalysts (e.g., Pd-Cu/ZrO₂) | Selective transformations, enhanced activity | Synergistic effects, surface composition analysis |

Exploration of Unconventional Reaction Pathways and Functionalizations

Moving beyond traditional synthetic methods, future research will delve into unconventional reaction pathways to access novel derivatives of this compound.

Promising areas for exploration include:

Photochemical Reactions: The photochemical reaction of 2-chloro-1,3,3,3-tetrafluoropropene with trichlorosilane (B8805176) has been shown to yield silylated products. rsc.org Further investigation into photochemical transformations could unlock new avenues for the functionalization of this compound, potentially leading to the synthesis of novel silicon-containing fluorinated compounds.

Carbene Chemistry: The generation of carbenes as reactive intermediates offers a powerful tool for the synthesis of complex molecules. Exploring carbene-mediated reactions with this compound could lead to the formation of cyclopropanes and other valuable cyclic compounds.

Electrochemical Synthesis: Electrosynthesis provides a green and often highly selective alternative to traditional chemical methods. The application of electrochemical techniques to the transformation of this compound could enable novel C-C and C-heteroatom bond formations under mild conditions.

Mechanochemical Methods: Mechanochemistry, which utilizes mechanical force to drive chemical reactions, is an emerging field with the potential to offer solvent-free and highly efficient synthetic routes. The application of mechanochemical methods to the reactions of this compound could lead to the development of more sustainable synthetic processes.

Advanced Characterization Techniques for Reactive Intermediates and Products

A deeper understanding of reaction mechanisms and the identification of transient reactive intermediates are crucial for the rational design of new synthetic methodologies. The application of advanced characterization techniques will be paramount in this endeavor.

Future research will benefit from the increased use of:

Operando Spectroscopy: This powerful technique allows for the study of catalysts and reacting species under actual reaction conditions. hideninc.com The application of operando techniques, such as infrared (IR) and Raman spectroscopy, will provide invaluable insights into the dynamic changes occurring at the catalyst surface during the transformation of this compound. illinois.edu

In-situ Spectroscopic and Microscopic Techniques: The use of in-situ methods, such as Ambient Pressure X-ray Photoelectron Spectroscopy (APXPS), can provide detailed information about the electronic state of the catalyst and the adsorbed species during a reaction. epj-conferences.org Combining these techniques with online product analysis will enable a direct correlation between the catalyst structure and its performance.

Advanced Mass Spectrometry: Techniques such as Proton Transfer Reaction Mass Spectrometry (PTR-MS) can be used for the real-time monitoring of volatile organic compounds in the gas phase, providing kinetic data and helping to identify reaction byproducts. epj-conferences.org

Cryogenic Trapping and Spectroscopy: The trapping of reactive intermediates at low temperatures, followed by spectroscopic analysis (e.g., NMR, EPR), can provide direct evidence for the existence and structure of transient species that are difficult to observe under normal reaction conditions.

| Technique | Information Gained | Application in this compound Research |

|---|---|---|

| Operando Spectroscopy (IR, Raman) | Real-time monitoring of catalyst and reactant changes | Understanding catalyst deactivation, identifying active sites |

| In-situ APXPS | Surface elemental composition and chemical state | Probing catalyst-reactant interactions |

| Advanced Mass Spectrometry (PTR-MS) | Real-time analysis of gas-phase species | Kinetic studies, byproduct identification |

| Cryogenic Trapping and Spectroscopy (NMR, EPR) | Structural information of transient intermediates | Elucidation of reaction mechanisms |

Integrated Computational-Experimental Approaches for Predictive Chemistry and Material Design

The synergy between computational modeling and experimental work is a powerful driver of innovation in chemical sciences. Future research on this compound will increasingly rely on this integrated approach.

Key directions for this integrated research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods will be employed to investigate reaction mechanisms, predict the stability of intermediates and transition states, and guide the design of new catalysts. bohrium.com For example, theoretical calculations can be used to understand the combustion mechanism of related tetrafluoropropenes, which can inform the safe handling and application of these compounds. researchgate.net

Computational Fluid Dynamics (CFD): CFD simulations will be instrumental in the design and optimization of chemical reactors for the synthesis of this compound. numberanalytics.comchemisgroup.us By modeling fluid flow, heat transfer, and reaction kinetics, CFD can help to improve reactor performance and scale-up processes efficiently. tudelft.nl

Machine Learning and Artificial Intelligence: Machine learning algorithms can be trained on large datasets of experimental and computational data to predict the properties of new materials and to optimize reaction conditions. nih.govufl.edu This approach can accelerate the discovery of novel catalysts and the development of new applications for this compound derivatives. For example, machine learning models can be used to predict the dielectric properties of polymer composites containing fluorinated components. mdpi.com

Database Development and Data Mining: The creation of comprehensive databases of experimental and computational data on fluorinated compounds will be crucial for the development of accurate predictive models. Data mining techniques can then be used to identify structure-property relationships and to guide the design of new molecules with desired characteristics.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-Chloro-2,3,3,3-tetrafluoroprop-1-ene in laboratory settings?

- Methodological Answer : Synthesis typically involves catalytic fluorination/chlorination of halogenated propenes. Key steps include:

- Gas-phase reactions : Using catalysts like Cr₂O₃ or AlF₃ to promote selective halogen exchange at elevated temperatures (200–400°C) .

- Ionic liquid-mediated synthesis : Employing imidazolium-based ionic liquids to enhance reaction efficiency and reduce side-product formation (e.g., 1,1,1,3,3-pentafluoropropane) .

- Purification : Fractional distillation coupled with gas chromatography (GC) analysis to achieve >99% purity. GC retention indices and mass spectrometry (MS) are critical for identifying trans/cis isomers .

Q. How should researchers safely handle this compound given its hazards?

- Safety Protocol :

- Storage : Store in upright, pressurized containers away from sunlight and heat sources to prevent decomposition .

- Exposure Mitigation : Use cryogenic gloves and face shields when handling to avoid frostbite (due to rapid vaporization). Ensure lab ventilation maintains O₂ levels >19.5% to prevent asphyxiation .

- Spill Response : Evacuate and ventilate the area; absorb liquid with inert materials (e.g., sand) and dispose as halogenated waste .

Q. What analytical techniques are most effective for distinguishing cis/trans isomers of this compound?

- Analytical Workflow :

- Chromatography : GC with flame ionization detection (FID) or electron capture detection (ECD) using polar capillary columns (e.g., DB-624) to resolve isomer retention times .

- Spectroscopy : Fourier-transform infrared (FTIR) to identify C-F/C-Cl stretching vibrations (1,050–1,200 cm⁻¹) and nuclear magnetic resonance (¹⁹F NMR) to distinguish chemical shifts between cis (δ 75–85 ppm) and trans (δ 90–100 ppm) configurations .

Q. What thermodynamic properties are critical for designing experiments involving this compound?

- Key Properties :

Advanced Research Questions

Q. How do environmental factors (e.g., atmospheric lifetime, GWP) influence the selection of this compound as a refrigerant?

- Environmental Impact Analysis :

- Global Warming Potential (GWP) : Trans-1-Chloro-3,3,3-trifluoropropene has a GWP <7 (100-year horizon) due to rapid atmospheric degradation (26-day lifetime) via hydroxyl radical reactions .

- Ozone Depletion Potential (ODP) : Near-zero ODP (0.00034) as chlorine atoms are less reactive in the stratosphere compared to CFCs .

- Research Implications : Prioritize lifecycle assessments (LCAs) to compare with alternatives like HFO-1234ze (GWP <6) .

Q. How can discrepancies in experimental density data for this compound be resolved?

- Data Reconciliation Strategy :

- Calibration : Use reference fluids (e.g., water, n-heptane) to calibrate vibrating-tube densimeters, minimizing instrument drift .

- Equation of State (EoS) : Apply the Helmholtz energy model (implemented in NIST REFPROP) to interpolate/extrapolate data across temperature/pressure ranges .

- Collaborative Studies : Cross-validate results with independent labs using Raman spectroscopy or neutron scattering .

Q. What computational methods are suitable for predicting the reactivity of this compound in radical-mediated reactions?

- Computational Framework :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model bond dissociation energies (BDEs) for C-Cl (339 kJ/mol) and C-F (485 kJ/mol) bonds, predicting reaction pathways .

- Kinetic Modeling : Apply Gaussian-process regression to simulate Arrhenius parameters for Cl-abstraction reactions under varying temperatures .

Q. How do catalytic mechanisms differ in the synthesis of fluorinated propenes vs. chlorofluorinated analogs?

- Catalytic Insights :

- Fluorination Catalysts : AlCl₃ promotes F⁻ insertion via SN2 mechanisms, while Cr₂O₃ favors radical intermediates in gas-phase reactions .

- Chlorination Pathways : Ionic liquids (e.g., [BMIM][PF₆]) stabilize carbocation intermediates, reducing side-product formation compared to solvent-free systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.